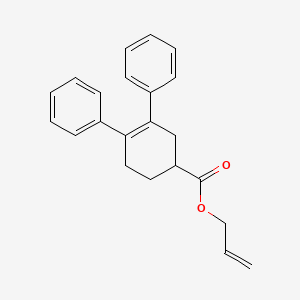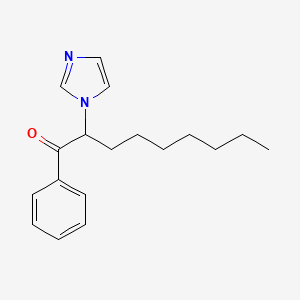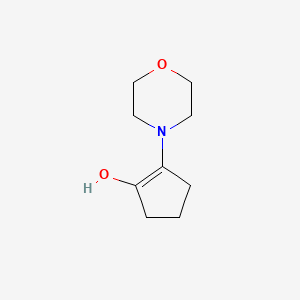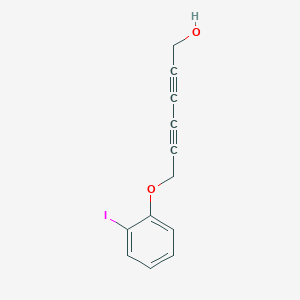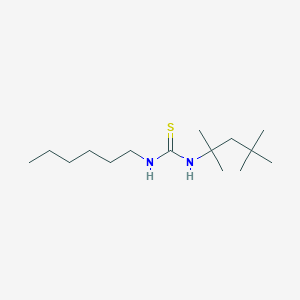
N-Hexyl-N'-(2,4,4-trimethylpentan-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. The specific structure of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea includes a hexyl group and a 2,4,4-trimethylpentan-2-yl group, making it a highly branched and sterically hindered molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea typically involves the reaction of hexylamine with 2,4,4-trimethylpentan-2-isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The choice of solvents and reaction conditions may be optimized to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target molecule and the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
- N-Methyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
- N-Ethyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
Uniqueness
N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is unique due to its highly branched structure, which imparts steric hindrance and affects its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications where steric effects play a crucial role.
Propiedades
Número CAS |
62552-19-6 |
|---|---|
Fórmula molecular |
C15H32N2S |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
1-hexyl-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C15H32N2S/c1-7-8-9-10-11-16-13(18)17-15(5,6)12-14(2,3)4/h7-12H2,1-6H3,(H2,16,17,18) |
Clave InChI |
KTACIBCTFWBPJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=S)NC(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


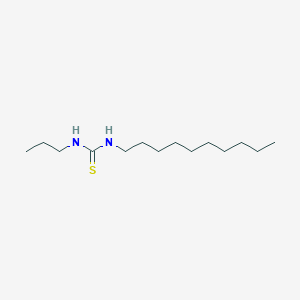
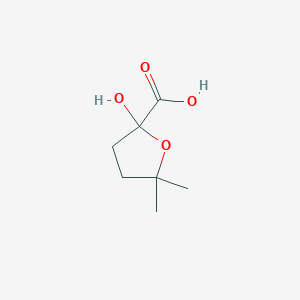

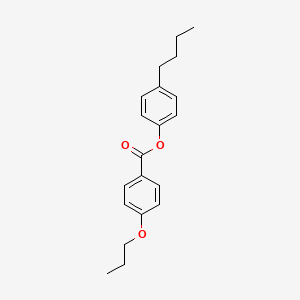

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
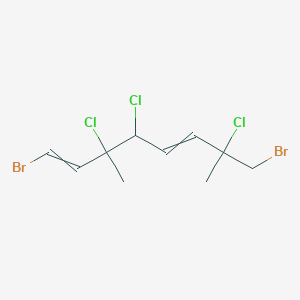
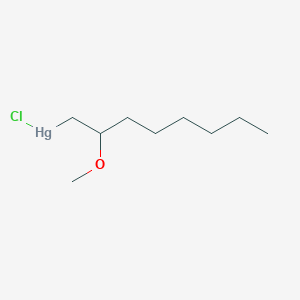
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
